molecular formula C29H29N5O2 B5009961 4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Cat. No.: B5009961
M. Wt: 479.6 g/mol
InChI Key: GHDZVEMLCOSXGM-UHFFFAOYSA-N
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Description

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O2/c1-19-25(28(35)33(30-19)23-11-7-5-8-12-23)27(21-15-17-22(18-16-21)32(3)4)26-20(2)31-34(29(26)36)24-13-9-6-10-14-24/h5-18,27,30-31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZVEMLCOSXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
  • **4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Uniqueness

The uniqueness of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

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